molecular formula C18H21N3O4 B5641864 [4-(1,3-benzodioxol-5-ylmethyl)piperazino](3,5-dimethyl-4-isoxazolyl)methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazino](3,5-dimethyl-4-isoxazolyl)methanone

Cat. No.: B5641864
M. Wt: 343.4 g/mol
InChI Key: OBUOFILXKVSZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a piperazine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the benzodioxole and isoxazole intermediates. These intermediates are then coupled through a series of reactions involving piperazine.

  • Step 1: Preparation of Benzodioxole Intermediate

      Reagents: Catechol, methylene chloride, and a base such as potassium carbonate.

      Conditions: Reflux in methylene chloride with potassium carbonate to form 1,3-benzodioxole.

  • Step 2: Preparation of Isoxazole Intermediate

      Reagents: Acetone, hydroxylamine hydrochloride, and a base such as sodium hydroxide.

      Conditions: React acetone with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 3,5-dimethyl-4-isoxazole.

  • Step 3: Coupling Reaction

      Reagents: Benzodioxole intermediate, isoxazole intermediate, and piperazine.

      Conditions: Combine the intermediates with piperazine under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the isoxazole ring, converting it to an isoxazoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular pathways and mechanisms.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In industry, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate
  • 2,2′-Bipyridyl
  • Bromomethyl methyl ether

Uniqueness

What sets 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone apart from similar compounds is its combination of three distinct functional groups

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-17(13(2)25-19-12)18(22)21-7-5-20(6-8-21)10-14-3-4-15-16(9-14)24-11-23-15/h3-4,9H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUOFILXKVSZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.